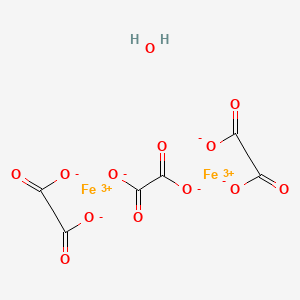

iron(3+);oxalate;hydrate

Beschreibung

Iron(III) oxalate hydrate, with the general formula Fe₂(C₂O₄)₃·nH₂O (where $ n = 4, 6 $), is a coordination complex comprising Fe³⁺ ions, oxalate ligands (C₂O₄²⁻), and water molecules. It exists in multiple hydrate forms, including tetrahydrate (Fe₂(C₂O₄)₃·4H₂O) and hexahydrate (Fe₂(C₂O₄)₃·6H₂O). Structural studies reveal that the oxalate ligands chelate Fe³⁺ in a bidentate manner, forming a distorted octahedral geometry around the metal center . Mössbauer spectroscopy identifies isomer shifts (δ) of 0.34–0.38 mm/s and quadrupole splitting (Δ) of 0.7–1.0 mm/s for Fe³⁺ in these hydrates, indicative of high-spin Fe³⁺ in a distorted environment .

The compound is metastable and X-ray amorphous in some forms, with thermal decomposition pathways yielding iron oxides (e.g., γ-Fe₂O₃ or α-Fe₂O₃) upon heating above 200°C .

Eigenschaften

Molekularformel |

C6H2Fe2O13 |

|---|---|

Molekulargewicht |

393.76 g/mol |

IUPAC-Name |

iron(3+);oxalate;hydrate |

InChI |

InChI=1S/3C2H2O4.2Fe.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 |

InChI-Schlüssel |

GNDKFXAEICOTQY-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Fe+3].[Fe+3] |

Kanonische SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Fe+3].[Fe+3] |

Synonyme |

Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Procedure and Conditions

-

Reactant Preparation : Freshly precipitated iron(III) hydroxide is synthesized by neutralizing iron(III) chloride with potassium hydroxide.

-

Acid Addition : Oxalic acid is dissolved in water and gradually mixed with the iron(III) hydroxide suspension under constant stirring.

-

Crystallization : The resulting solution is concentrated via evaporation, yielding hydrated iron(III) oxalate crystals.

Key Considerations

-

Purity : Excess oxalic acid ensures complete neutralization, minimizing residual Fe³⁺ impurities.

-

Hydration State : The product typically crystallizes as a tetrahydrate (Fe₂(C₂O₄)₃·4H₂O), confirmed by Mössbauer spectroscopy showing high-spin Fe³⁺ in octahedral coordination.

Oxidation of Ferrous Oxalate with Hydrogen Peroxide

This industrially scalable method leverages the oxidation of ferrous oxalate (FeC₂O₄) to ferric oxalate using hydrogen peroxide (H₂O₂) in the presence of oxalic acid.

Reaction Mechanism

Optimized Protocol (Patent US1899674A)

| Component | Quantity (parts by weight) | Role |

|---|---|---|

| Ferrous oxalate hexahydrate | 360 | Fe²⁺ source |

| Oxalic acid dihydrate | 126 | Ligand and pH adjuster |

| 25% H₂O₂ solution | 100 | Oxidizing agent |

| Water | 2000 | Solvent |

Steps :

Advantages

-

Efficiency : Near-quantitative conversion of Fe²⁺ to Fe³⁺ due to H₂O₂’s strong oxidizing capacity.

-

Scalability : Avoids isolation challenges by using precursors with low solubility (e.g., FeC₂O₄ solubility: 220 ppm).

Synthesis via Intermediate Coordination Complexes

While potassium trioxalatoferrate(III) (K₃[Fe(C₂O₄)₃]) is a distinct compound, its preparation provides insights into iron(III) oxalate hydrate synthesis.

Procedure Overview

-

Precipitate Ferric Hydroxide : Mix FeCl₃ with KOH to form Fe(OH)₃.

-

Dissolve in Oxalate Solution : Combine Fe(OH)₃ with potassium oxalate (K₂C₂O₄) and oxalic acid (H₂C₂O₄), forming a green solution.

-

Crystallization : Concentrate the solution to obtain K₃[Fe(C₂O₄)₃]·3H₂O, which can be decomposed to isolate Fe₂(C₂O₄)₃ under controlled conditions.

Limitations

-

Indirect Route : Requires additional steps to remove potassium ions, complicating pure Fe₂(C₂O₄)₃ isolation.

Comparative Analysis of Synthesis Methods

Challenges in Crystallization and Purification

Iron(III) oxalate’s high solubility (~1.2 g/mL at 25°C) complicates crystallization. Strategies to mitigate this include:

-

Controlled Evaporation : Slow removal of solvent under reduced pressure.

-

Antisolvent Addition : Introducing ethanol to reduce solubility.

-

Temperature Modulation : Cooling saturated solutions to induce crystallization.

Industrial and Laboratory-Scale Considerations

-

Cost Efficiency : The oxidation method is preferred for bulk production due to low-cost FeC₂O₄ and H₂O₂.

-

Environmental Impact : H₂O₂ decomposes into water, minimizing toxic byproducts compared to other oxidants.

-

Photolytic Sensitivity : Ferric oxalate solutions require storage in dark containers to prevent CO₂ generation via photolysis .

Analyse Chemischer Reaktionen

Formation Reactions

Iron(III) oxalate complexes form through controlled reactions between Fe³⁺ salts and oxalate sources:

Reaction with Potassium Oxalate

Hydrated iron(III) chloride reacts with potassium oxalate monohydrate to form potassium trisoxalatoferrate(III) trihydrate:

text3 K₂C₂O₄·H₂O (aq) + FeCl₃·6H₂O (aq) → K₃[Fe(C₂O₄)₃]·3H₂O (aq) + 3 KCl (aq) + 6 H₂O (l)

-

Mechanism : Fe³⁺ ions in solution coordinate with three bidentate oxalate ligands (), forming the octahedral [Fe(C₂O₄)₃]³⁻ complex .

Reaction with Oxalic Acid

Iron(III) hydroxide reacts with oxalic acid to produce hydrated ferric oxalate:

text2 Fe(OH)₃ + 3 H₂C₂O₄ → Fe₂(C₂O₄)₃·4 H₂O + 6 H₂O

-

Product Structure : The tetrahydrate () consists of octahedral Fe³⁺ centers bridged by oxalate ligands, with lattice water between polymeric chains .

Hydrolysis and pH-Dependent Behavior

Aquo complexes of Fe³⁺ undergo stepwise hydrolysis, lowering solution pH and forming insoluble hydroxides:

text[Fe(H₂O)₆]³⁺ ⇌ [Fe(H₂O)₅OH]²⁺ + H⁺ [Fe(H₂O)₅OH]²⁺ ⇌ [Fe(H₂O)₄(OH)₂]⁺ + H⁺ 2 [Fe(H₂O)₄(OH)₂]⁺ ⇌ [Fe₂(H₂O)₈(OH)₂]⁴⁺ + 2 H₂O

-

Outcome : Hydrolysis culminates in precipitation of iron(III) oxide-hydroxide () .

-

Stabilization : Chelators like EDTA or citrate inhibit hydrolysis by forming stable soluble complexes (e.g., [Fe(EDTA)]⁻) .

| Hydrolysis Step | pH Range | Dominant Species |

|---|---|---|

| Initial proton loss | 1–2 | [Fe(H₂O)₅OH]²⁺ |

| Dimerization | 2–3 | [Fe₂(H₂O)₈(OH)₂]⁴⁺ |

| Precipitation | >3 | FeO(OH)·nH₂O |

Ligand Substitution Reactions

The labile aquo ligands in Fe³⁺ complexes enable ligand-exchange reactions:

Thiocyanate Complexation

Thiocyanate () displaces water ligands, producing a vivid color change:

text[Fe(H₂O)₆]³⁺ + SCN⁻ ⇌ [Fe(SCN)(H₂O)₅]²⁺ + H₂O

Redox Reactivity

Iron(III) oxalate participates in electron-transfer processes:

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Iron(III) Oxalate as a Reducing Agent

Iron(III) oxalate is frequently utilized as a reducing agent in analytical chemistry. It can reduce metal ions in solution to their lower oxidation states, facilitating the analysis of various compounds. For instance, it is used in the determination of iron content in samples through spectrophotometric methods.

Case Study: Determination of Iron Content

A study demonstrated the effectiveness of iron(III) oxalate in quantifying iron concentrations in environmental samples. The method involved the reduction of iron(III) to iron(II), followed by complexation with 1,10-phenanthroline, yielding a colorimetric response proportional to the iron concentration.

Photochemical Applications

Photodissociation and Environmental Impact

Research indicates that iron(III) oxalate can undergo photodissociation under UV light, leading to the formation of volatile organic compounds. This property is significant in atmospheric chemistry, where it may contribute to secondary organic aerosol formation.

Data Table: Photodissociation Products

| Light Source | Reaction Conditions | Products Observed |

|---|---|---|

| UV Light | Aqueous solution | Volatile aldehydes |

| Visible Light | Aqueous solution | Hydroxyl radicals |

Material Science

Synthesis of Thin Films

Iron(III) oxalate hexahydrate has been explored for its potential in creating electronic and optoelectronic thin films. Its ability to form stable complexes makes it suitable for applications in sensors and photovoltaic devices.

Case Study: Thin Film Fabrication

In a study focused on thin film deposition, researchers utilized iron(III) oxalate as a precursor for creating iron oxide films via thermal decomposition. The resulting films exhibited promising electrical properties suitable for use in solar cells.

Coordination Chemistry

Formation of Coordination Complexes

Iron(III) oxalate serves as a precursor for various coordination compounds. It can form stable complexes with ligands such as ammonia and phosphines, which are essential in catalysis and materials synthesis.

Data Table: Coordination Complexes Derived from Iron(III) Oxalate

| Complex Name | Ligand Type | Stability Constant (log K) |

|---|---|---|

| Tris(oxalato)ferrate(III) | Oxalate | 9.5 |

| Ferric ammonium oxalate | Ammonia | 8.0 |

Biomedical Applications

Potential Antimicrobial Properties

Recent studies suggest that iron(III) oxalate exhibits antimicrobial activity against certain bacterial strains. This property could be harnessed in developing new antimicrobial agents.

Case Study: Antimicrobial Testing

In laboratory tests, iron(III) oxalate demonstrated significant inhibition of bacterial growth in cultures of E. coli and Staphylococcus aureus. Further research is needed to explore its mechanism and efficacy as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of ferric oxalate involves intramolecular electron transfer from the oxalate ligand to the iron center. This process occurs on a sub-picosecond timescale, resulting in the formation of iron (II) complexes and the dissociation of oxidized oxalate to form free solvated carbon dioxide . The electron transfer and subsequent reactions are crucial for its applications in photolysis and catalysis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Iron(II) Oxalate Dihydrate (Humboldtine: FeC₂O₄·2H₂O)

- Structure : Features Fe²⁺ in an octahedral environment with oxalate and water ligands. Unlike Fe³⁺ oxalate, it is prone to oxidation, forming Fe³⁺ impurities under aerobic conditions .

- Spectroscopy : Mössbauer parameters for Fe²⁺ include δ ≈ 1.2 mm/s and Δ ≈ 2.0 mm/s, distinct from Fe³⁺ due to differences in oxidation state and ligand field .

- Thermal Behavior : Decomposes to Fe₃O₄ or FeO at lower temperatures (~150°C) compared to Fe³⁺ oxalate .

Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O)

- Structure : Contains [Fe(H₂O)₆]³⁺ octahedral units with Cl⁻ counterions. The Fe³⁺ environment is less distorted than in oxalate complexes due to weaker ligand field effects .

- Spectroscopy : Mössbauer δ ≈ 0.45 mm/s and Δ ≈ 0.5 mm/s, reflecting a more symmetric coordination sphere compared to oxalate complexes .

- Applications : Widely used as a coagulant in water treatment, contrasting with Fe(III) oxalate’s role in photography and analytical chemistry .

Iron(III) Sulfate Hydrates (e.g., Coquimbite: Fe₂(SO₄)₃·9H₂O)

- Structure : Comprises Fe³⁺ octahedra linked to sulfate tetrahedra. Hydration states vary (n = 5–12), influencing crystallinity .

- Solubility : More water-soluble than Fe(III) oxalate due to sulfate’s weaker chelation .

- Natural Occurrence : Forms in oxidative ore environments, unlike synthetic Fe(III) oxalate .

Iron(III) Oxide Hydroxides (e.g., γ-FeOOH, Ferrihydrite)

- Structure : Layered or amorphous Fe³⁺-O/OH frameworks. Ferrihydrite (Fe₅HO₈·4H₂O) is structurally distinct from crystalline oxalates .

- Thermal Stability : Converts to α-Fe₂O₃ at ~300°C, similar to Fe(III) oxalate decomposition pathways .

- Magnetic Properties: Exhibits superparamagnetic behavior in nanoparticle forms, unlike diamagnetic oxalate complexes .

Coordination Complexes (e.g., Ammonium Iron(III) Oxalate Trihydrate: (NH₄)₃[Fe(C₂O₄)₃]·3H₂O)

- Structure : Chelated Fe³⁺ with three oxalate ligands and NH₄⁺ counterions. Enhanced solubility in water compared to neutral Fe(III) oxalate .

- Applications : Used in analytical chemistry for potassium quantification via insoluble K₃[Fe(C₂O₄)₃] precipitation .

Comparative Data Tables

Table 1: Structural and Spectroscopic Comparison

| Compound | Formula | Mössbauer δ (mm/s) | Quadrupole Δ (mm/s) | Coordination Geometry |

|---|---|---|---|---|

| Fe(III) oxalate tetrahydrate | Fe₂(C₂O₄)₃·4H₂O | 0.34–0.38 | 0.7–1.0 | Distorted octahedral |

| Fe(II) oxalate dihydrate | FeC₂O₄·2H₂O | 1.2 | 2.0 | Octahedral |

| Fe(III) chloride hexahydrate | FeCl₃·6H₂O | 0.45 | 0.5 | Octahedral ([Fe(H₂O)₆]³⁺) |

| Coquimbite | Fe₂(SO₄)₃·9H₂O | N/A | N/A | Fe³⁺-SO₄²⁻ framework |

Table 2: Thermal Decomposition Pathways

| Compound | Decomposition Products (°C) | Key Reaction |

|---|---|---|

| Fe(III) oxalate hexahydrate | γ-Fe₂O₃ (200–300°C) | Fe₂(C₂O₄)₃ → Fe₂O₃ + 3CO₂↑ |

| Fe(II) oxalate dihydrate | Fe₃O₄ (150°C) | 3FeC₂O₄ → Fe₃O₄ + 4CO↑ + 2CO₂↑ |

| Ferrihydrite | α-Fe₂O₃ (300°C) | Fe₅HO₈ → 5α-Fe₂O₃ + H₂O↑ |

Key Findings and Implications

- Ligand Effects : Oxalate’s strong chelation stabilizes Fe³⁺ in distorted geometries, whereas chloride or sulfate ligands yield more symmetric environments .

- Hydration State : Higher hydration (e.g., Fe₂(C₂O₄)₃·6H₂O vs. 4H₂O) reduces crystallinity and alters thermal stability .

- Applications : Fe(III) oxalate’s low solubility and photoreductive properties make it suitable for niche uses, contrasting with FeCl₃’s industrial scalability .

Q & A

Basic: What are the key steps for synthesizing iron(III) oxalate hydrate in the laboratory, and how can stoichiometric purity be ensured?

Answer:

Iron(III) oxalate hydrate is typically synthesized via controlled hydrolysis of iron salts in the presence of oxalic acid. A common method involves reacting ferric nitrate with oxalic acid under acidic conditions to precipitate the hydrate. To ensure stoichiometric purity:

- Use thermogravimetric analysis (TGA) to confirm water content and dehydration steps .

- Validate iron(III) and oxalate ratios via titration (e.g., redox titration with potassium permanganate for oxalate quantification) .

- Monitor pH rigorously during synthesis, as excess acidity can lead to partial dissolution or phase impurities .

Advanced: How do anions (e.g., Cl⁻, NO₃⁻) influence the recrystallization pathways of iron(III) oxalate hydrate gels, and what phase transformations occur during thermal treatment?

Answer:

Anions act as structure-directing agents during recrystallization:

- Cl⁻ ions promote β-FeOOH formation due to complexation with Fe³⁺, while NO₃⁻ favors α-Fe₂O₃ or α-FeOOH .

- During thermal treatment (studied via TGA-DSC ), dehydration occurs at ~200°C, followed by oxalate decomposition (250–400°C) to Fe₂O₃. Magnetic susceptibility measurements reveal paramagnetic-to-antiferromagnetic transitions in the final oxide phase .

- In situ XRD is critical for tracking intermediate phases like γ-FeOOH, which resembles the hydrate’s initial structure .

Basic: What spectroscopic techniques are most effective for characterizing the coordination environment of iron(III) in oxalate hydrates?

Answer:

- Infrared (IR) spectroscopy : Identifies symmetric/asymmetric C-O stretching (1,600–1,300 cm⁻¹) and Fe-O vibrations (500–400 cm⁻¹). Bidentate oxalate bonding is confirmed by split peaks in the 1,700–1,600 cm⁻¹ range .

- UV-Vis spectroscopy : Detects ligand-to-metal charge transfer (LMCT) bands near 300–400 nm, indicative of Fe³⁺-oxalate complexes .

- Mössbauer spectroscopy : Resolves Fe³⁺ oxidation state and local symmetry (quadrupole splitting ~0.5–1.0 mm/s) .

Advanced: How can contradictory reports on the magnetic properties of dehydrated iron(III) oxalate hydrate be reconciled?

Answer:

Discrepancies arise from variations in:

- Synthetic conditions : Residual anions (e.g., Cl⁻ vs. NO₃⁻) alter crystallite size and defect density, impacting magnetic ordering .

- Dehydration protocols : Rapid heating may trap metastable phases (e.g., amorphous Fe₂O₃), while slow annealing favors crystalline α-Fe₂O₃ (antiferromagnetic) or γ-Fe₂O₃ (ferrimagnetic) .

- Measurement techniques : SQUID magnetometry under controlled atmospheres is recommended to avoid oxidation artifacts .

Basic: What are the primary challenges in determining the empirical formula of iron(III) oxalate hydrate, and how are they addressed?

Answer:

Challenges include:

- Hydrate variability : Water content depends on synthesis humidity. Use Karl Fischer titration or TGA to quantify H₂O .

- Oxalate degradation : Oxalate decomposes during thermal analysis. Combine elemental analysis (Fe% via ICP-OES) with gravimetric methods post-decomposition .

- Ion interference : Phosphate or sulfate contaminants can skew results. Precipitate Fe³⁺ as hydroxide and redissolve for purity .

Advanced: What mechanistic insights do NMR and EXAFS provide into the sol-gel transitions of iron(III) oxalate hydrate precursors?

Answer:

- ¹H NMR : Probes proton environments in hydrated phases, revealing hydrogen bonding networks disrupted during gelation .

- EXAFS : Resolves Fe–O bond distances (~2.0 Å) and coordination numbers, distinguishing monomeric Fe³⁺ from oligomeric clusters in solution .

- SAXS/WAXS : Tracks particle growth from <5 nm primary clusters to 50–100 nm aggregates during gel formation .

Basic: How does pH modulate the stability of iron(III) oxalate hydrate in aqueous systems, and what are the implications for experimental design?

Answer:

- Below pH 2, Fe³⁺ remains soluble as [Fe(H₂O)₆]³⁺, inhibiting hydrate formation.

- At pH 3–4, oxalate bridges Fe³⁺ ions, stabilizing the hydrate. Above pH 5, hydrolysis dominates, forming FeO(OH) or Fe(OH)₃ .

- Buffer selection : Use oxalate buffers to maintain pH 3–4 and suppress competing hydrolysis .

Advanced: How do oxygen vacancies in dehydrated iron(III) oxalate derivatives enhance their catalytic activity in redox reactions?

Answer:

Dehydration at 300–500°C generates oxygen vacancies in Fe₂O₃, which:

- Act as electron donors, lowering activation energy for O₂ adsorption (studied via XPS O 1s spectra ) .

- Enhance conductivity in electrocatalysis (e.g., ethylene glycol oxidation), validated by cyclic voltammetry .

- DFT simulations correlate vacancy density with improved Fe³⁺/Fe²⁺ redox cycling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.